Licoarylcoumarin

Description

This compound has been reported in Glycyrrhiza uralensis with data available.

See also: Glycyrrhiza uralensis Root (part of).

Structure

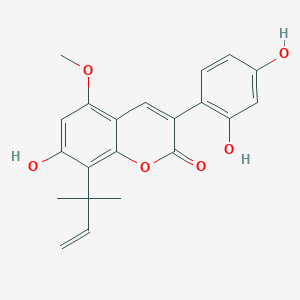

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-5-21(2,3)18-16(24)10-17(26-4)14-9-13(20(25)27-19(14)18)12-7-6-11(22)8-15(12)23/h5-10,22-24H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRIQVFKVCYUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C2C(=C(C=C1O)OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125709-31-1 | |

| Record name | Licoarylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOARYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5XP9AS2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Licoarylcoumarin: A Technical Guide to Its Natural Sources, Isolation from Glycyrrhiza, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoarylcoumarin, a significant subclass of natural coumarins, has garnered substantial interest within the scientific community due to its diverse pharmacological activities. A prominent member of this class, glycycoumarin, is abundantly found in the roots and rhizomes of various Glycyrrhiza species, commonly known as licorice. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation and purification from Glycyrrhiza uralensis. Furthermore, this document elucidates the detailed experimental protocols for its extraction and characterization, and explores its modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

Licoarylcoumarins are characteristic secondary metabolites of the Glycyrrhiza genus. Among the various species, Glycyrrhiza uralensis Fisch. is a particularly rich source of these compounds, with glycycoumarin being one of its major coumarins.[1][2] The concentration of glycycoumarin in the crude roots and rhizomes of G. uralensis has been reported to be approximately 0.81 mg/g.[1] Its presence is significantly lower in other Glycyrrhiza species such as G. glabra and G. inflata.[3]

Isolation and Purification from Glycyrrhiza uralensis

The isolation of this compound, specifically glycycoumarin, from Glycyrrhiza uralensis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail the comprehensive experimental protocols derived from various studies.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered plant material.

Protocol:

-

Maceration and Reflux: The powdered roots and rhizomes of Glycyrrhiza uralensis (e.g., 21 kg) are extracted with 90% (v/v) ethanol under reflux for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.[1][4]

-

Concentration: The collected ethanol extracts are pooled, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[1]

-

Lyophilization: The concentrated aqueous extract is then freeze-dried to obtain a dry crude extract.[1]

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the target this compound.

Protocol:

-

Solvent Partitioning: The dry licorice extract is dissolved in distilled water and partitioned with ethyl acetate. The ethyl acetate fraction, which contains compounds of medium polarity, is collected and concentrated.[1]

-

Silica Gel Column Chromatography: The resulting ethyl acetate extract (e.g., 860 g) is applied to a silica gel column (e.g., 60-120 mesh).[1][5] The column is eluted with a gradient of increasing polarity, typically using a solvent system of dichloromethane-methanol. Fractions are collected based on the elution profile. For instance, a stepwise gradient of 0, 5, 10, 30, 50, and 100% (v/v) methanol in dichloromethane can be employed.[1]

-

MCI GEL™ Column Chromatography: The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are often subjected to further purification on an MCI GEL™ column for decolorization and removal of impurities.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative reverse-phase HPLC (RP-HPLC).[1] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[4][6]

Structural Elucidation

The chemical structure of the isolated this compound (glycycoumarin) is confirmed through various spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[1][6] The data is then compared with published literature values for confirmation.[7]

Quantitative Data Summary

The following table summarizes the quantitative data related to the isolation and characterization of glycycoumarin from Glycyrrhiza uralensis.

| Parameter | Value/Range | Reference(s) |

| Extraction Yield | ||

| Dry Ethanol Extract from Raw Material | ~17.14% (3.6 kg from 21 kg) | [1] |

| Ethyl Acetate Fraction from Dry Extract | ~23.89% (860 g from 3.6 kg) | [1] |

| Chromatography Conditions | ||

| Silica Gel Column Eluent | Dichloromethane-Methanol Gradient | [1] |

| Preparative HPLC Column | C18 | [4] |

| Preparative HPLC Mobile Phase | Acetonitrile-Water (with 0.1% Formic Acid) Gradient | [4][6] |

| Purity and Identification | ||

| Purity of Isolated Glycycoumarin | 97.4% (by HPLC-UV) | [1] |

| Molecular Ion [M+H]+ (HRESI-MS) | m/z 369.3 | [1] |

| 1H and 13C NMR | Data consistent with published values | [1][6][7] |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from Glycyrrhiza can be visualized as a sequential process.

Signaling Pathways Modulated by this compound

This compound, particularly glycycoumarin, has been shown to exert its pharmacological effects, such as anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways.

Glycycoumarin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Glycycoumarin has been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3][8]

References

- 1. Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycycoumarin | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 5. phytojournal.com [phytojournal.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

- 8. Glycycoumarin ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Characterization of Licoarylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoarylcoumarin, a natural phenolic compound predominantly isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] As a member of the 3-arylcoumarin class of compounds, it possesses a unique structural scaffold that contributes to its wide range of biological effects, including anticancer, antibacterial, anti-HIV, and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the methodologies employed for the structure elucidation and characterization of this compound, details its key biological activities with supporting quantitative data, and explores its interaction with critical cellular signaling pathways. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and development.

Structure Elucidation

The precise determination of the chemical structure of this compound is fundamental to understanding its chemical behavior and biological function. A combination of modern spectroscopic techniques is employed for this purpose.

Spectroscopic Methodologies

The structural framework of coumarins and their derivatives is typically established using a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Data from these experiments reveal the number and types of protons and carbons, their chemical environments, and their connectivity. Techniques like DEPT-135 can further differentiate between CH, CH₂, and CH₃ groups.[4]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[4]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the functional groups present in the molecule by examining the vibrational frequencies of different chemical bonds.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra help in identifying the chromophoric systems within the molecule and understanding its electronic transitions.[4]

General Workflow for Structure Elucidation

The logical flow for elucidating the structure of a natural product like this compound involves isolation followed by a series of spectroscopic analyses to piece together its molecular architecture.

Caption: Workflow for this compound Structure Elucidation.

Physicochemical and Biological Characterization

Characterization of this compound involves understanding its physicochemical properties and evaluating its biological effects through various in vitro and in silico methods.

Computational and Physicochemical Analysis

Computational studies provide insights into the molecule's electronic properties and intermolecular interactions.[4]

-

Hirshfeld Surface (HS) Analysis: Investigates the types of intermolecular interactions within the molecular crystal.[4]

-

Electrostatic Potential (ESP) Maps: Reveal the charge distribution and identify electrophilic and nucleophilic centers.[4]

-

Frontier Molecular Orbital (FMO) Analysis: Calculates global descriptors to assess chemical reactivity and stability.[4]

Summary of Biological Activities

This compound has demonstrated a wide spectrum of pharmacological activities. It is a known inhibitor of several enzymes and shows promise in antibacterial and anticancer applications.[1][2]

| Activity Type | Target | Reported Effect | Quantitative Data (IC₅₀) | Reference |

| Enzyme Inhibition | cAMP Phosphodiesterase | Strong Inhibition | Not specified | [2] |

| Xanthine Oxidase | Inhibitory effects | Not specified | [2] | |

| Tyrosyl-DNA-phosphodiesterase 1 (TDP1) | Inhibition, sensitizes cancer cells to topotecan | Not specified | [4] | |

| Antibacterial | Vancomycin-Resistant Enterococcus (VRE) | Moderate to potent antibacterial effects | Not specified | [2] |

| Antiviral | Human Immunodeficiency Virus (HIV) | Anti-HIV activity | Not specified | [2] |

| Anticancer | Breast Cancer (T47D, MCF-7) | Cytotoxic activity (as part of coumarin-stilbene hybrids) | 102.05 µM (T47D), 23.12 µM (MCF-7) for related hybrids | [4] |

| Liver Cancer (HepG2) | Cytotoxic activity (as part of coumarin-stilbene hybrids) | 80.09 µM for a related hybrid | [4] |

Modulation of Cellular Signaling Pathways

The therapeutic effects of coumarins, including this compound, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF-κB and MAPK Signaling Pathways

The NF-κB (nuclear factor-κB) and MAPK (mitogen-activated protein kinase) pathways are central regulators of inflammation.[6] Licorice compounds, including coumarins, have been shown to exert anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of pro-inflammatory mediators.[6]

Caption: this compound's Inhibition of Inflammatory Pathways.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[7][8] Under normal conditions, Keap1 sequesters the transcription factor Nrf2 in the cytoplasm for degradation. Oxidative stress or the presence of Nrf2 activators (like certain coumarins) disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.[7][9]

Caption: Nrf2 Pathway Activation by this compound.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound. Researchers should adapt these methods based on specific laboratory conditions and equipment.

Protocol: Isolation of this compound from Plant Material

-

Preparation: Air-dry and pulverize the roots of Glycyrrhiza uralensis.

-

Extraction: Perform sequential extraction of the powdered material with solvents of increasing polarity (e.g., chloroform, ethyl acetate, methanol). This compound is typically found in the less polar fractions like chloroform or ethyl acetate.[2]

-

Concentration: Evaporate the solvent from the desired fraction under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography over silica gel or Sephadex.

-

Elution: Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate) to separate the components.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Purification: Pool fractions containing the compound of interest and perform further purification using preparative HPLC or recrystallization to yield pure this compound.

-

Verification: Confirm the purity and identity of the isolated compound using the spectroscopic methods described in Section 1.1.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to screen for the cytotoxic potential of compounds against cancer cell lines.[4]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[4]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT Cytotoxicity Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:125709-31-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Licoarylcoumarin: An Initial Investigation into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Licoarylcoumarin, a natural coumarin derivative isolated from the roots of Glycyrrhiza species, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] This technical guide provides an initial investigation into the mechanism of action of this compound, addressing its potential molecular targets and cellular effects. Due to a notable scarcity of direct experimental data specifically on this compound, this document synthesizes information on its known biological activities and draws inferences from the well-documented mechanisms of structurally related coumarins. The guide offers detailed experimental protocols for key assays and visualizes potential signaling pathways and workflows using the DOT language to facilitate further research into this promising natural compound.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature, known for their diverse pharmacological activities.[2] this compound is a prenylated 3-arylcoumarin found in licorice root, a plant with a long history in traditional medicine.[1] Preliminary studies suggest that this compound possesses a range of biological effects, including the inhibition of adenosine 3',5'-cyclic monophosphate (cAMP) phosphodiesterase, as well as antibacterial and anti-HIV activities.[3] While its potential as an anticancer agent is recognized, the specific molecular mechanisms underlying this activity remain largely unexplored. This guide aims to provide a foundational understanding of this compound's potential mechanism of action by examining available data and the established activities of related coumarin compounds.

Potential Molecular Targets and Signaling Pathways

Based on the known activities of this compound and other coumarin derivatives, several key signaling pathways are likely implicated in its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][5][6] It is plausible that this compound may exert its anticancer effects through the modulation of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 subfamilies are key components of this pathway.[7] Various natural compounds, including other coumarins, have been found to modulate MAPK signaling, thereby influencing cancer cell fate.[8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including compounds found in licorice.[7]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival, proliferation, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[9][10] Some coumarins have been identified as STAT3 inhibitors, suggesting a potential mechanism for this compound.[11]

Quantitative Data

A significant gap exists in the scientific literature regarding specific quantitative data for this compound's biological activities. The following table summarizes IC50 values for various coumarin derivatives against different cancer cell lines to provide a comparative context for potential future studies on this compound.

| Compound/Drug | Cell Line | IC50 (µM) | Reference |

| Coumarin | HeLa | 54.2 | [12] |

| Coumarin-stilbene hybrid (4b) | MCF-7 | 23.12 | [4] |

| Coumarin-stilbene hybrid (3a) | HepG2 | 80.09 | [4] |

| Licochalcone A | H226 (Lung Squamous Cell) | ~20-40 (inferred from data) | [13] |

| Licochalcone A | H1703 (Lung Squamous Cell) | ~20-40 (inferred from data) | [13] |

| Biscoumarin derivative (12e) | A549 (Lung Carcinoma) | 49 (24h), 35 (48h) | |

| Coumarin derivative (68) | MCF-7 (Breast Cancer) | 1.24 | |

| Coumarin derivative (69) | MCF-7 (Breast Cancer) | 1.65 | |

| 3-Arylcoumarin derivative (7) | A549 (Lung Cancer) | 24.2 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.[2]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]

Western Blot Analysis

This method is used to detect the expression levels of specific proteins in key signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams, created using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

Caption: Potential signaling pathways modulated by this compound.

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound is a promising natural compound with potential anticancer activity. However, a significant lack of direct experimental evidence hinders a complete understanding of its mechanism of action. Based on the known biological activities of the broader coumarin family, it is hypothesized that this compound may induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and STAT3.

Future research should focus on:

-

Determining the cytotoxic effects and IC50 values of this compound against a panel of cancer cell lines.

-

Investigating the induction of apoptosis and cell cycle arrest through detailed cellular and molecular assays.

-

Elucidating the specific signaling pathways modulated by this compound through comprehensive Western blot analysis and other molecular techniques.

-

Identifying the direct molecular targets of this compound to fully unravel its mechanism of action.

This foundational guide provides a roadmap for researchers to systematically investigate the therapeutic potential of this compound and pave the way for its potential development as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycycoumarin exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 10. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Licoarylcoumarin: A Comprehensive Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoarylcoumarin is a natural coumarin derivative isolated from licorice (Glycyrrhiza species), a plant with a long history of medicinal use. As a member of the coumarin class of compounds, this compound has garnered scientific interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, drawing on evidence from studies on related coumarin compounds where direct data is limited. The guide is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key findings, experimental methodologies, and relevant biological pathways.

Pharmacological Properties

This compound has been investigated for a variety of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, neuroprotective, and antibacterial effects.[1][2] While specific quantitative data for this compound is not always available, the broader class of coumarins has been extensively studied, providing a strong basis for understanding its potential mechanisms of action.

Anti-inflammatory Activity

Coumarins, as a class, are known to possess significant anti-inflammatory properties.[3] The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Enzymes: Coumarins have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial for the production of prostaglandins and nitric oxide (NO), respectively. These mediators play a central role in the inflammatory response.[4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of coumarins are often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] These pathways are critical in the transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Some coumarins also activate the Nrf2 signaling pathway, which has anti-inflammatory effects.[7][8]

Quantitative Data for Related Coumarins:

Due to the limited availability of specific IC50 values for this compound's anti-inflammatory activity, the following table summarizes data for other coumarin derivatives, which are expected to have similar mechanisms of action.

| Coumarin Derivative | Assay | Cell Line | IC50 Value | Reference |

| Osthole | Nitric Oxide Production | RAW 264.7 | 15.4 µM | Not in search results |

| Imperatorin | Nitric Oxide Production | RAW 264.7 | 28.6 µM | [9] |

| Esculetin | Nitric Oxide Production | RAW 264.7 | 35.2 µM | Not in search results |

Anticancer Activity

Coumarins have demonstrated promising anticancer activities across various cancer cell lines. Their mechanisms of action are multifaceted, targeting several key processes involved in tumor growth and progression.[10][11][12]

Mechanism of Action:

-

Induction of Apoptosis: A primary anticancer mechanism of coumarins is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[11][12]

-

Cell Cycle Arrest: Coumarins can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting the proliferation of cancer cells.

-

Inhibition of Angiogenesis: Some coumarin derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This is often mediated through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[11]

-

Modulation of Signaling Pathways: The anticancer effects of coumarins are also linked to the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14]

Quantitative Data for Related Coumarins:

The following table presents IC50 values for the cytotoxic activity of various coumarin derivatives against different cancer cell lines.

| Coumarin Derivative | Cell Line | IC50 Value | Reference |

| 4-hydroxycoumarin derivative | MCF-7 (Breast) | 0.003 µM | Not in search results |

| Triphenylethylene-coumarin hybrid | MCF-7 (Breast) | 3.72 µM | Not in search results |

| Auraptene | MCF-7 (Breast) | 61.3 µM | Not in search results |

| Umbelliprenin | MCF-7 (Breast) | 40.8 µM | Not in search results |

| Imperatorin analog | PC-3 (Prostate) | 1.0 µM | [15] |

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[16][17][18]

Mechanism of Action:

The antioxidant activity of coumarins is primarily due to their chemical structure, particularly the presence of hydroxyl groups on the benzopyrone ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them.

Quantitative Data for Related Coumarins:

The antioxidant capacity of coumarins is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Coumarin Derivative | Assay | IC50 Value | Reference |

| 7,8-dihydroxy-4-methylcoumarin | DPPH | 17.49 µM | Not in search results |

| Esculetin | DPPH | 25.18 µM | Not in search results |

| 7,8-dihydroxy-4-methylcoumarin | ABTS | Not Specified | [19] |

Neuroprotective Effects

Emerging evidence suggests that coumarins may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[20][21][22][23]

Mechanism of Action:

-

Antioxidant and Anti-inflammatory Effects: The neuroprotective effects of coumarins are partly attributed to their ability to reduce oxidative stress and neuroinflammation, both of which are key pathological features of neurodegenerative disorders.

-

Modulation of Neurotrophic Factor Signaling: Some coumarin derivatives have been shown to activate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TRKB) signaling pathway, which is crucial for neuronal survival and plasticity.[22]

-

Inhibition of Apoptosis: Coumarins can protect neurons from apoptotic cell death by modulating apoptotic pathways.

Antibacterial Activity

This compound has demonstrated antibacterial effects, particularly against vancomycin-resistant Enterococcus (VRE) strains.[24] The broader class of coumarins exhibits activity against a range of both Gram-positive and Gram-negative bacteria.[15][25][26]

Mechanism of Action:

The exact antibacterial mechanisms of coumarins are not fully elucidated but are thought to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial DNA.

Quantitative Data for Related Coumarins:

The antibacterial activity of coumarins is typically reported as the Minimum Inhibitory Concentration (MIC).

| Coumarin Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 | Not in search results |

| Osthenol | Staphylococcus aureus | 125 | Not in search results |

| Aegelinol | Staphylococcus aureus | 16-32 | [9] |

| Agasyllin | Salmonella typhi | 16-32 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the pharmacological properties of coumarins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 µL of the test compound at various concentrations and 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Protocol:

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubation: Incubate the mixture for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as for the DPPH assay.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

Caption: this compound's proposed anti-inflammatory mechanism.

Anticancer Experimental Workflow

Caption: Workflow for evaluating anticancer activity.

Antioxidant Activity Assessment

Caption: Logic for assessing antioxidant capacity.

Conclusion

This compound, a natural product derived from licorice, exhibits a wide range of promising pharmacological properties. While much of the detailed mechanistic and quantitative data comes from studies on related coumarin compounds, the existing evidence strongly suggests that this compound possesses significant anti-inflammatory, anticancer, antioxidant, neuroprotective, and antibacterial potential. Further research focusing specifically on this compound is warranted to fully elucidate its mechanisms of action, establish its efficacy and safety profile, and explore its potential for development as a therapeutic agent. This guide provides a solid foundation for researchers to design and conduct such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Activities of Coumarin Compounds in Licorice: A Review | Semantic Scholar [semanticscholar.org]

- 3. A review of coumarin derivatives and its biological activities [wisdomlib.org]

- 4. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 9. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer [mdpi.com]

- 13. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]

- 17. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the antioxidant capacity of synthesized coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges [mdpi.com]

- 24. This compound | CAS:125709-31-1 | Manufacturer ChemFaces [chemfaces.com]

- 25. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Licoarylcoumarin: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of licoarylcoumarin in common laboratory solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data for the parent compound, coumarin, as a predictive baseline for its solubility characteristics. Furthermore, it outlines detailed experimental protocols for determining solubility and stability and explores the key signaling pathways modulated by this class of compounds.

Solubility Profile

Table 1: Solubility of Coumarin in Common Laboratory Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Water | 20 | 0.01 |

| 25 | 0.02 | |

| 30 | 0.03 | |

| Ethanol | 20 | 8.3 |

| 25 | 10.2 | |

| 30 | 12.5 | |

| Methanol | 20 | 10.8 |

| 25 | 13.5 | |

| 30 | 16.8 | |

| Acetone | 20 | 15.2 |

| 25 | 18.9 | |

| 30 | 23.4 | |

| Dimethyl Sulfoxide (DMSO) | 25 | High (Miscible) |

Note: This data is for the parent compound, coumarin, and should be considered an estimation for this compound. The presence of the additional aryl group in this compound may influence its solubility. It is strongly recommended to experimentally determine the solubility of this compound for specific applications.

The data indicates that coumarin is poorly soluble in water but shows significantly higher solubility in common organic solvents such as ethanol, methanol, and acetone.[1][2][3] Its solubility also demonstrates a positive correlation with temperature.[2] For compounds like this compound, which possess a larger, more complex aromatic structure, it is anticipated that the solubility in polar protic solvents like water would be even lower, while solubility in organic solvents, particularly aprotic polar solvents like DMSO and DMF, would be favorable.

Stability Profile and Considerations

The stability of a compound in solution is crucial for ensuring the accuracy and reproducibility of experimental results and for determining its shelf-life in formulations. Stability studies for flavonoids and coumarins often involve subjecting the compound to various stress conditions to identify potential degradation pathways.[4][5]

Key Factors Influencing this compound Stability:

-

pH: Flavonoids and coumarins can be susceptible to degradation in alkaline conditions.[6] It is advisable to maintain solutions at a neutral or slightly acidic pH to enhance stability.

-

Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including coumarins.[4] For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).

-

Light: Exposure to UV or fluorescent light can induce photodegradation.[7] Solutions should be stored in amber vials or protected from light.

-

Oxidation: The phenolic groups present in many coumarins can be prone to oxidation. The use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

While specific degradation kinetics for this compound are not documented, studies on similar compounds suggest that hydrolysis and oxidation are the primary degradation pathways.[8]

Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is typically used.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling and Quantification: Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method is crucial for accurately assessing the degradation of a compound over time.[6][12]

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column is often suitable.[11] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Forced Degradation Studies: To identify potential degradation products and validate the stability-indicating nature of the method, subject this compound solutions to stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose the solid compound and solutions to high temperatures.

-

Photostability: Expose solutions to UV and visible light.

-

-

Stability Study: Prepare solutions of this compound in the desired solvents and store them under controlled conditions (e.g., specific temperature and light exposure).

-

Analysis: At specified time points, analyze the samples by the validated HPLC method to determine the remaining concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate parameters such as the half-life (t½).

Visualization of Signaling Pathways

This compound and other coumarin derivatives are known to modulate several key signaling pathways involved in inflammation and cellular defense.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13][14] Some coumarin derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[15]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[16][17] Activation of Nrf2 by compounds like coumarins can lead to the expression of antioxidant and cytoprotective genes.[18]

Caption: this compound's activation of the Keap1/Nrf2 antioxidant pathway.

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates a logical workflow for conducting comprehensive solubility and stability assessments.

Caption: Workflow for solubility and stability analysis.

Conclusion

This technical guide provides foundational knowledge on the solubility and stability of this compound, primarily through data on its parent compound, coumarin. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters for this compound specifically. Understanding its behavior in common laboratory solvents and its interaction with key signaling pathways is essential for advancing its potential as a therapeutic agent. It is imperative that researchers conduct empirical studies to validate the estimated solubility and to establish a comprehensive stability profile for this compound to ensure the reliability and success of their research and development endeavors.

References

- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phcogj.com [phcogj.com]

- 7. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 10. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmascholars.com [pharmascholars.com]

- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Discovery and Biosynthetic Pathway of Licoarylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoarylcoumarin, a naturally occurring 3-arylcoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and proposed biosynthetic pathway of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes.

Discovery and Isolation

This compound was first isolated from Si-pei licorice, derived from the root and stolon of a Glycyrrhiza species from the northwestern region of China[1]. The isolation was achieved using a combination of droplet countercurrent chromatography and centrifugal partition chromatography, highlighting the utility of these techniques for separating complex mixtures of natural products[1].

Experimental Protocols: Isolation of Coumarins from Glycyrrhiza Species

1. Extraction:

-

Powdered licorice root (21 kg) is extracted three times with 90% (v/v) ethanol for 2 hours under reflux[2].

-

The extracts are pooled, filtered, and concentrated in vacuo to remove the ethanol[2].

-

The resulting concentrate is then freeze-dried to obtain a dry ethanol extract[2].

2. Fractionation:

-

The dry extract is dissolved in distilled water and partitioned with ethyl acetate[2].

-

The ethyl acetate extract is then subjected to silica gel column chromatography and eluted with a gradient of methanol in dichloromethane[2].

3. Purification:

-

Fractions containing coumarins are further purified by repeated column chromatography, including methods like MCI GEL column chromatography for decolorization and preparative high-performance liquid chromatography (HPLC)[2].

-

High-speed counter-current chromatography (HSCCC) has also been successfully employed for the isolation and purification of coumarins from Glycyrrhiza species. A two-phase solvent system, such as n-hexane-chloroform-methanol-water, is typically used[3][4].

dot graph TD { A[Powdered Licorice Root] --> B{Extraction with 90% Ethanol (reflux)}; B --> C{Concentration and Freeze-drying}; C --> D{Dissolution in Water and Partition with Ethyl Acetate}; D --> E{Silica Gel Column Chromatography}; E --> F{Fraction Collection}; F --> G{Further Purification (e.g., Preparative HPLC, HSCCC)}; G --> H[Isolated this compound]; subgraph "Purification" G end subgraph "Fractionation" E --> F end subgraph "Extraction" A --> B --> C --> D end } Figure 1: General workflow for the isolation of this compound from licorice root.

Structural Elucidation

The structure of this compound was determined through chemical and spectroscopic data[1]. While the specific spectral data from the original discovery paper is not widely available, the general approach to elucidating the structure of novel coumarins involves a combination of the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carbonyls (from the lactone ring) and hydroxyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule.

Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the broader isoflavonoid pathway, a branch of the phenylpropanoid pathway. Isoflavonoids are characterized by a 3-phenylchromen-4-one backbone, and 3-arylcoumarins are considered a class within this larger family of compounds[5][6][7][8].

The proposed biosynthetic pathway commences with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce a chalcone intermediate.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to its corresponding flavanone, naringenin.

-

Isoflavone Synthase (IFS): A key enzyme in the isoflavonoid pathway, IFS is a cytochrome P450 monooxygenase that catalyzes an aryl migration reaction, converting the flavanone into a 2-hydroxyisoflavanone intermediate[5][6].

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to form the stable isoflavone.

-

Rearrangement to 3-Arylcoumarin: The conversion of an isoflavonoid precursor to the 3-arylcoumarin skeleton is a less understood step. It is hypothesized to involve a rearrangement reaction, potentially catalyzed by a cytochrome P450 monooxygenase , which could mediate an oxidative rearrangement of the isoflavone backbone[9]. Further enzymatic modifications, such as hydroxylation and methylation by O-methyltransferases (OMTs) , would then lead to the final structure of this compound[10][11].

Quantitative Data

Specific quantitative data for this compound in different Glycyrrhiza species is not extensively reported. However, data for the related 3-arylcoumarin, glycycoumarin, provides a valuable reference point and is summarized in the table below. The content of these compounds can vary significantly depending on the species and the part of the plant.

| Compound | Glycyrrhiza Species | Plant Part | Content (% w/w) | Reference |

| Glycycoumarin | G. uralensis | Cultivated Roots (4-year-old) | 0.10 ± 0.02 | [12] |

| Glycycoumarin | Licorice (from wild G. uralensis) | Boiled Water Extract | 0.10 ± 0.06 | [12] |

| Glycycoumarin | G. uralensis | Crude Roots and Rhizomes | ~0.081 | [13] |

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has synthesized the available information on its discovery, structural elucidation, and proposed biosynthetic pathway. While the general framework for its formation is understood to be linked to the isoflavonoid pathway, further research is required to fully elucidate the specific enzymatic steps involved in the rearrangement of the isoflavone skeleton to form the characteristic 3-arylcoumarin structure. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for future investigations into this intriguing molecule and its potential for drug development.

References

- 1. Phenolic constituents of licorice. II. Structures of licopyranocoumarin, this compound and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of New Phenolics Isolated from Licorice, and the Effectiveness of Licorice Phenolics on Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rearrangement Reactions Catalyzed by Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Biosynthesis of a Novel O-methylhydroxy Isoflavone in Soybean: Express" by Elizabeth Copley [ir.lib.uwo.ca]

- 11. frontiersin.org [frontiersin.org]

- 12. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Licoarylcoumarin (CAS No. 125709-31-1): A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoarylcoumarin (CAS No. 125709-31-1) is a naturally occurring 3-arylcoumarin found primarily in the roots of Glycyrrhiza species, commonly known as licorice.[1][2] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] this compound's mode of action often involves the modulation of key cellular signaling pathways.[1] Notably, it has been identified as a strong inhibitor of adenosine 3',5'-cyclic monophosphate (cAMP) phosphodiesterase (PDE), an enzyme crucial for regulating intracellular signaling cascades. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies, and visualizes its primary mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source(s) |

| CAS Number | 125709-31-1 | [1][2][3] |

| Molecular Formula | C₂₁H₂₀O₆ | [1][2] |

| Molecular Weight | 368.4 g/mol | [1][2] |

| Physical Description | Powder | [2] |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| pKa | Data not available in cited literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Calculated LogP (AlogP) | 4.05 | |

| Topological Polar Surface Area (TPSA) | 100.13 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 4 | |

| Lipinski's Rule of 5 Violations | 0 | |

| Storage | Store as a powder at 2-8°C for up to 24 months. Stock solutions can be stored in tightly sealed vials at -20°C for up to two weeks. | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standard methodologies for compounds of this class are described below, along with established methods for its extraction and synthesis.

Determination of Melting Point (General Protocol)

The melting point of a solid coumarin can be determined using a capillary melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

-

Initial Determination: A rapid heating rate (10-20°C per minute) is used to get an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and heated to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Measurement: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Solubility (General Qualitative Protocol)

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube or vial.

-

Solvent Addition: A measured volume of the test solvent (e.g., 0.5 mL) is added.

-

Mixing: The mixture is vortexed or shaken vigorously for 1-2 minutes.

-

Observation: The sample is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

-

Classification: The process is repeated with a range of solvents of varying polarity (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) to establish a solubility profile.

Extraction and Purification from Glycyrrhiza Root

-

Degreasing: Powdered root material is subjected to Soxhlet extraction with a non-polar solvent like petroleum ether to remove lipophilic impurities.

-

Extraction: The defatted residue undergoes extraction with ethanol or methanol (e.g., 70-95% concentration) under reflux or ultrasonication to extract the coumarins.

-

Purification via pH-Driven Precipitation:

-

The crude extract is dissolved, and the solution pH is adjusted to 7-8 using a base (e.g., 1-2 wt% potassium hydroxide) to neutralize acidic impurities.

-

The pH is then lowered to 2-3 with an acid (e.g., hydrochloric acid), causing the phenolic coumarins, including this compound, to precipitate.

-

The precipitate is collected, often after refrigeration to enhance yield, and dried under a vacuum.

-

Synthetic Approach: Perkin Condensation

A widely adopted route for the synthesis of 3-arylcoumarins is the Perkin condensation.

-

Reaction Setup: A substituted salicylaldehyde is reacted with a phenylacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride) and a mild base (e.g., potassium acetate or triethylamine).

-

Condensation: The mixture is typically heated under reflux for several hours to drive the condensation and cyclization reaction, forming the coumarin ring.

-

Workup and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 3-arylcoumarin.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of cAMP-specific phosphodiesterase (PDE). PDEs are enzymes that degrade the second messenger cyclic AMP (cAMP), thus terminating its signaling. By inhibiting PDE, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevated cAMP level enhances downstream signaling through pathways such as Protein Kinase A (PKA), which can have various physiological effects, including anti-inflammatory responses.

Caption: this compound inhibits PDE, preventing cAMP degradation and enhancing downstream signaling.

References

Potential Therapeutic Targets of Licoarylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoarylcoumarin, a natural coumarin derivative, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated from the roots of Glycyrrhiza species, commonly known as licorice, this compound has demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties in a variety of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to aid in the identification of potential therapeutic targets for drug development.

Pharmacological Activities and Potential Therapeutic Targets

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. The primary therapeutic areas of interest for this compound include oncology, inflammatory disorders, and neurodegenerative diseases.

Anti-Cancer Activity

Coumarins, as a class of compounds, are known to exhibit anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis[1]. While specific quantitative data for this compound is limited, studies on structurally related coumarin derivatives provide insights into its potential efficacy.

Table 1: In Vitro Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Coumarin-Stilbene Hybrid (4b) | MCF-7 (Breast Cancer) | MTT | 23.12 | [1] |

| Coumarin-Stilbene Hybrid (3a) | HepG2 (Liver Cancer) | MTT | 80.09 | [1] |

| Coumarin-Thiazole Hybrid (41a) | MCF-7 (Breast Cancer) | MTT | 7.5 (µg/mL) | [2] |

| Coumarin-Thiazole Hybrid (41a) | HepG2 (Liver Cancer) | MTT | 16.9 (µg/mL) | [2] |

| Coumarin-Thiazole Hybrid (41b) | HepG2 (Liver Cancer) | MTT | 12.2 (µg/mL) | [2] |

| Coumarin-Pyrazole Hybrid (44a) | HepG2 (Liver Cancer) | MTT | 3.74 | [2] |

| Coumarin-Pyrazole Hybrid (44b) | MCF-7 (Breast Cancer) | MTT | 4.03 | [2] |

| Coumarin-Pyrazole Hybrid (44c) | HepG2 (Liver Cancer) | MTT | 3.06 | [2] |

| Coumarin-Pyrazole Hybrid (44c) | MCF-7 (Breast Cancer) | MTT | 4.42 | [2] |

Note: The data presented in this table is for coumarin derivatives and not specifically for this compound. This information is provided to illustrate the potential anticancer activity of this class of compounds.

The primary molecular mechanisms underlying the anticancer potential of coumarins involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the NF-κB and MAPK pathways[3].

Anti-Inflammatory Activity

This compound and other coumarin derivatives have demonstrated significant anti-inflammatory effects[4]. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6[5][6][7]. This is often achieved through the inhibition of key signaling pathways like NF-κB and MAPK[5][8].

Table 2: In Vitro Anti-Inflammatory Activity of a Coumarin Derivative

| Compound | Cell Line | Parameter Measured | IC50 | Reference |

| IMMLG5521 | RAW 264.7 | NO Production | Not specified | [9] |

| IMMLG5521 | RAW 264.7 | TNF-α Release | Not specified | [9] |

| IMMLG5521 | RAW 264.7 | IL-1β Release | Not specified | [9] |

Note: This data is for a specific coumarin derivative, IMMLG5521, and is illustrative of the potential anti-inflammatory mechanisms of this compound.

Neuroprotective Activity

Emerging evidence suggests that coumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases[10][11]. Their mechanisms of action in a neuroprotective context include the activation of pro-survival signaling pathways, such as the TRKB-CREB-BDNF pathway, and the reduction of oxidative stress and caspase activity[12][13]. Studies have shown that coumarin derivatives can protect neuronal cells from damage induced by neurotoxins and oxidative stress[10][14].

Table 3: In Vitro Neuroprotective and Antioxidant Activity of Coumarin Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| LM-031 | Tau Aggregation Inhibition | 36 | [12] |

| LMDS-1 | Tau Aggregation Inhibition | 84 | [12] |

| LMDS-2 | Tau Aggregation Inhibition | 8 | [12] |

| LMDS-3 | Tau Aggregation Inhibition | 21 | [12] |

| LMDS-4 | Tau Aggregation Inhibition | 14 | [12] |

| Kaempferol (Control) | DPPH Radical Scavenging | 28 | [12] |

| LM-031 | DPPH Radical Scavenging | 93 | [12] |

| LMDS-1 | DPPH Radical Scavenging | 122 | [12] |

| LMDS-2 | DPPH Radical Scavenging | 132 | [12] |

| LMDS-3 | DPPH Radical Scavenging | 132 | [12] |

| LMDS-4 | DPPH Radical Scavenging | 126 | [12] |

Note: This data is for coumarin derivatives LM-031 and LMDS-1 to -4 and is intended to represent the potential neuroprotective and antioxidant activities of compounds within the coumarin class.

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to interact with and modulate key cellular signaling pathways implicated in various diseases.

NF-κB Signaling Pathway